(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine
Description
The compound (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine is a synthetic chromene derivative characterized by three key structural motifs:
- 3-(4-Methylbenzenesulfonyl) group: A sulfonyl moiety contributing to polarity and hydrogen-bonding capacity.
- N-[3-(Trifluoromethyl)phenyl] imine: The trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, increasing lipophilicity and metabolic stability .
The stereochemistry (Z-configuration) and substituent arrangement in this compound suggest tailored electronic and steric properties for target binding.
Properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]chromen-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO4S/c1-15-9-11-19(12-10-15)33(29,30)21-13-16-5-3-8-20(31-2)22(16)32-23(21)28-18-7-4-6-17(14-18)24(25,26)27/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSRQFHOPRPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Oxidation Reactions
The electron-deficient chromene core and sulfonyl group make the compound susceptible to oxidation. Key reactions include:
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product |
|---|---|---|
| Potassium permanganate | Acidic (e.g., H₂SO₄), 0–5°C | Sulfone derivatives or ring oxidation |
| Ozone | Dichloromethane, −78°C | Cleavage of conjugated double bonds |
-
Oxidation with KMnO₄ under acidic conditions targets the chromene’s conjugated double bonds, potentially forming sulfone-stabilized intermediates or hydroxylated products.
-
Ozonolysis selectively cleaves the chromene’s C=C bonds, generating carbonyl-containing fragments.
Reduction Reactions
The imine group (C=N) and sulfonyl moiety participate in reduction processes:
Table 2: Reduction Reaction Parameters
| Reagent | Conditions | Product |
|---|---|---|
| Sodium borohydride | Methanol, 25°C | Secondary amine derivative |
| Hydrogen gas (H₂) | Pd/C, ethanol, 50–60°C | Hydrogenated chromene-imine core |
-
NaBH₄ reduces the imine bond to a secondary amine while preserving the sulfonyl group.
-
Catalytic hydrogenation (H₂/Pd/C) saturates the chromene’s aromatic system, yielding a dihydrochromene derivative.
Nucleophilic Substitution
The sulfonyl group acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions:
Table 3: Substitution Reaction Parameters
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C, K₂CO₃ | Sulfonamide displacement |
| Thiols | THF, rt, Et₃N | Thioether derivatives |
-
Primary amines displace the 4-methylbenzenesulfonyl group under basic conditions, forming N-aryl chromene-2-imines .
-
Thiols replace the sulfonyl group via SNAr, yielding sulfur-linked analogs.
Cross-Coupling Reactions
The trifluoromethylphenyl group enables participation in radical-mediated coupling:
Table 4: Cross-Coupling Reaction Parameters
| Partner | Catalyst/Reagent | Conditions | Product |
|---|---|---|---|
| Allyl bromide | [Ir(dtbbpy)(ppy)₂]PF₆, blue LEDs | MeCN, rt, visible light | Allyl-trifluoromethyl adduct |
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 100°C | Biaryl derivatives |
-
Photoredox catalysis with allyl bromide generates α-trifluoromethyl-allyl products via radical intermediates .
-
Suzuki-Miyaura coupling with aryl boronic acids forms biaryl systems at the chromene’s 3-position .
Mechanistic Insights
-
Imine Isomerization : The Z-configuration of the imine group stabilizes via conjugation with the chromene’s π-system, reducing susceptibility to thermal isomerization .
-
Electrophilic Aromatic Substitution : The electron-withdrawing sulfonyl group deactivates the chromene ring, directing electrophiles to the methoxy-substituted position.
Scientific Research Applications
(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of chromen-2-imine derivatives with variations in the N-aryl substituent and sulfonyl groups. Below is a detailed comparison with analogs identified in the literature:
Structural and Molecular Comparisons
*Hypothetical formula based on structural analogy. †Calculated mass.
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (CF₃, F) :
Steric Effects :
- The 3-CF₃ substituent introduces steric bulk, possibly limiting binding to shallow protein pockets compared to smaller groups like ethyl .
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- A chromen-2-imine core.
- A methoxy group at the 8-position.
- A sulfonyl group attached to a methylbenzene moiety.
- A trifluoromethylphenyl substituent.
This structural diversity is believed to contribute to its varied biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine exhibit significant anticancer properties. For instance, derivatives of chromen-2-imines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
The proposed mechanisms include:
- Inhibition of cell cycle progression : Targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of apoptosis : Activating caspases and modulating Bcl-2 family proteins.
Neuroprotective Effects
The compound's neuroprotective potential has also been explored. Similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's.
Antimicrobial Properties
In addition to anticancer and neuroprotective activities, there is emerging evidence that this compound may possess antimicrobial properties. Studies suggest that derivatives can inhibit the growth of certain bacteria and fungi, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of chromen-2-imine derivatives, including This compound , revealed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : IC50 values were significantly lower than those for standard chemotherapeutics, indicating higher potency.
Case Study: Neuroprotection in Animal Models
In a model of induced neurotoxicity in rats:
- Treatment : Administered the compound at varying doses.
- Findings : Significant reduction in markers of oxidative stress and improved behavioral outcomes were observed compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
